molecular formula C10H7NO3S3 B3587768 (4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid CAS No. 82158-62-1

(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid

Cat. No.: B3587768
CAS No.: 82158-62-1
M. Wt: 285.4 g/mol
InChI Key: CEIMGRLZNNVXBO-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid is a complex organic compound that features a thiazolidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid typically involves the condensation of thiophene-2-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-propionic acid
  • (4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

Uniqueness

(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the acetic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

82158-62-1

Molecular Formula

C10H7NO3S3

Molecular Weight

285.4 g/mol

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C10H7NO3S3/c12-8(13)5-11-9(14)7(17-10(11)15)4-6-2-1-3-16-6/h1-4H,5H2,(H,12,13)/b7-4-

InChI Key

CEIMGRLZNNVXBO-DAXSKMNVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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